molecular formula C13H21NO3S B2552669 N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide CAS No. 1396885-97-4

N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide

Cat. No.: B2552669
CAS No.: 1396885-97-4
M. Wt: 271.38
InChI Key: SDMXMQKXTFYEJS-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a synthetic benzenesulfonamide-based compound designed for research and development purposes. Benzenesulfonamides are a prominent class of compounds in medicinal chemistry, widely investigated for their ability to interact with various enzymes and receptors. They are frequently explored as inhibitors for enzymes such as carbonic anhydrases , which are targets in oncology, and other therapeutic areas . The structural features of this compound—including the primary sulfonamide head, a benzenesulfonamide scaffold, and a hydroxyalkyl tail—are common in drug discovery efforts aimed at modulating protein function and studying disease mechanisms . This product is intended for laboratory research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-13(2,3)12(15)9-10-14-18(16,17)11-7-5-4-6-8-11/h4-8,12,14-15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMXMQKXTFYEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide features a benzenesulfonamide group linked to a branched alkyl chain. The synthesis typically involves the reaction of benzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine in the presence of a base such as triethylamine to neutralize the byproducts.

Synthetic Routes

  • Reagents : Benzenesulfonyl chloride, 3-hydroxy-4,4-dimethylpentylamine.
  • Conditions : Controlled temperature and pH to optimize yield and purity.

Medicinal Chemistry

This compound has been investigated for its potential as an enzyme inhibitor , particularly against protein tyrosine phosphatases (PTPases). These enzymes play critical roles in cellular processes such as proliferation and differentiation, making them targets for cancer therapy.

Case Study : A study demonstrated that this compound effectively inhibited specific PTPases involved in cancer and metabolic disorders, suggesting its utility in developing anticancer drugs.

Anticancer Properties

The compound has shown promise in inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors. By disrupting pH regulation within cancer cells, it induces apoptosis and inhibits tumor growth.

Mechanism of Action :

  • Target Enzyme : Carbonic anhydrase IX.
  • Effect : Disruption of pH balance leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its sulfonamide group is known for inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Industrial Applications

In addition to its research applications, this compound serves as an important intermediate in pharmaceutical manufacturing. Its unique structure allows it to be used in synthesizing other complex molecules.

Industrial Production Methods

  • Continuous Flow Reactors : Utilized for large-scale production.
  • Automated Systems : Ensure consistency in quality and yield.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Analysis

The substituent on the sulfonamide nitrogen plays a critical role in determining biological activity. Key comparisons include:

  • Hydrophobic substituents : The dimethylpentyl group in the target compound may enhance membrane permeability compared to smaller alkyl chains (e.g., methyl or ethyl groups in other derivatives) .
  • Hydroxyl groups: The 3-hydroxy moiety could improve ligand-receptor interactions through hydrogen bonding, similar to compounds with quinoline or pyrimidine-based hydroxyl groups .
Anticancer Activity
Compound Substituent Cell Line IC₅₀ Reference
Compound 18 () 4-chloro-benzoyl, indole MCF-7 90 μg/mL
3-(Indoline-1-carbonyl)-N-substituted () Indoline derivatives A549, HeLa 1.98–9.12 µM
N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide 3-hydroxy-dimethylpentyl Not tested

The dimethylpentyl group’s hydrophobicity may enhance cytotoxicity by promoting cellular uptake, akin to indoline-based derivatives in .

Antifungal and Antibacterial Activity
Anti-Inflammatory and Analgesic Activity
  • Compounds A and C () demonstrated in vivo anti-inflammatory effects comparable to diclofenac and indomethacin, likely due to hydroxyl and nitro groups enhancing target binding .
  • T0901317 (), a benzenesulfonamide with trifluoromethyl and hydroxy groups, showed EC₅₀ = 300 nM in lipogenesis regulation, highlighting the role of electronegative substituents .
Enzyme Inhibition and Docking Scores
Compound Target Gold Score (GS) Hydrogen Bonding Score Reference
Compound 6 () PPARγ 78.09 6.11
Compound 7 () PPARγ 87.26 7.42
Styrylquinoline derivatives () HIV integrase Improved activity with nitro groups

The hydroxyl group in this compound may contribute to higher docking scores, as seen in PPARγ ligands () .

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). These compounds have been widely studied for their antibacterial properties, but recent research has highlighted their potential in other therapeutic areas, including cancer treatment and cardiovascular health.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Sulfonamides are known to inhibit various isoforms of carbonic anhydrases, which are enzymes crucial for maintaining acid-base balance and facilitating gas exchange in tissues. For instance, studies have shown that certain benzenesulfonamide derivatives exhibit potent inhibitory activity against human carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII), with inhibition constants in the nanomolar range .
  • Impact on Cardiovascular Function :
    • Research indicates that benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. One study utilized an isolated rat heart model to evaluate the effects of various sulfonamide derivatives on these parameters, revealing significant changes in perfusion pressure that suggest a potential role in cardiovascular regulation .
  • Anticancer Activity :
    • Recent investigations have identified certain benzenesulfonamide analogs as promising candidates for cancer therapy. For example, compounds derived from this class have demonstrated the ability to induce cell death in glioblastoma (GBM) cells through receptor tyrosine kinase interactions. A specific derivative showed a 78% inhibition rate in GBM cell proliferation compared to control treatments .

Table 1: Summary of Biological Activities

Compound NameActivity TypeObserved EffectReference
This compoundCarbonic Anhydrase InhibitionPotent inhibition against hCA isoforms
4-(2-amino-ethyl)-benzenesulfonamideCardiovascular EffectsDecreased perfusion pressure
AL106Anticancer Activity78% inhibition in GBM cells

Detailed Findings

  • Carbonic Anhydrase Inhibition :
    • The compound this compound has been shown to interact effectively with the active site of hCA enzymes. Molecular docking studies indicate that these compounds bind to the zinc ion within the enzyme's active site, which is crucial for its catalytic function .
  • Cardiovascular Studies :
    • In experiments assessing perfusion pressure changes in isolated rat hearts, it was found that certain sulfonamide derivatives significantly reduced both perfusion pressure and coronary resistance over time. This suggests a potential therapeutic application in managing cardiovascular conditions .
  • Antitumor Activity :
    • In vitro studies on GBM cell lines demonstrated that this compound and its analogs could induce apoptosis more effectively than conventional chemotherapeutics like cisplatin. The mechanism appears linked to their ability to modulate receptor tyrosine kinase pathways involved in cell survival and proliferation .

Q & A

Q. Why might crystallization attempts fail, and how can this be resolved?

  • Methodological Answer : Failure often stems from rapid precipitation or solvent polarity mismatch. Slow evaporation in mixed solvents (e.g., ethanol/water) or seeding with microcrystals improves success. For hygroscopic compounds, use anhydrous solvents and inert atmospheres .

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